REACTION_CXSMILES
|
C(N1C=[C:15]2[C:10]([CH:11]=[C:12]([B:17]3[O:21][C:20]([CH3:23])([CH3:22])[C:19]([CH3:25])([CH3:24])[O:18]3)[CH:13]=[CH:14]2)=N1)C1C=CC=CC=1.BrC1C=C([CH:33]2[CH2:38][CH2:37][N:36]([C:39]([OH:41])=[O:40])[CH2:35][CH2:34]2)C=CC=1>>[C:19]([O:41][C:39]([N:36]1[CH2:35][CH2:34][CH:33]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([B:17]3[O:18][C:19]([CH3:24])([CH3:25])[C:20]([CH3:22])([CH3:23])[O:21]3)[CH:11]=2)[CH2:38][CH2:37]1)=[O:40])([CH3:25])([CH3:24])[CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=C2C=C(C=CC2=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
4-(3-bromo-phenyl)-piperidine-1-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C1CCN(CC1)C(=O)O
|
Name
|
butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |